molecular formula C40H26O8S B15075528 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione

Cat. No.: B15075528
M. Wt: 666.7 g/mol
InChI Key: RDVAPOTVQXURTL-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione is a complex organic compound with a molecular formula of C41H26O5S2 This compound is notable for its intricate structure, which includes multiple phenyl groups, sulfonyl groups, and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of phenol with a suitable acylating agent to form the phenoxy intermediate.

    Sulfonylation: The phenoxy intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Coupling reactions: The sulfonylated intermediate undergoes further coupling reactions with other phenyl-containing compounds to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include:

    Batch processing: Each step of the synthesis is carried out in separate batches, with careful monitoring of temperature, pressure, and reagent concentrations.

    Continuous flow synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors, optimizing reaction times and yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.

Scientific Research Applications

1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione: Similar in structure but with variations in functional groups.

    Phenoxy acetamide derivatives: Compounds with similar phenoxy and acetamide functionalities.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C40H26O8S

Molecular Weight

666.7 g/mol

IUPAC Name

1-[4-[4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]sulfonylphenoxy]phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C40H26O8S/c41-37(27-7-3-1-4-8-27)39(43)29-11-15-31(16-12-29)47-33-19-23-35(24-20-33)49(45,46)36-25-21-34(22-26-36)48-32-17-13-30(14-18-32)40(44)38(42)28-9-5-2-6-10-28/h1-26H

InChI Key

RDVAPOTVQXURTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

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